N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17549729
Molecular Formula: C14H21N3O4S
Molecular Weight: 327.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O4S |
|---|---|
| Molecular Weight | 327.40 g/mol |
| IUPAC Name | N-[(1-aminocycloheptyl)methyl]-4-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C14H21N3O4S/c15-14(9-3-1-2-4-10-14)11-16-22(20,21)13-7-5-12(6-8-13)17(18)19/h5-8,16H,1-4,9-11,15H2 |
| Standard InChI Key | PEDDLKSHGVMZDS-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC(CC1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound’s IUPAC name, N-[(1-aminocycloheptyl)methyl]-4-nitrobenzenesulfonamide, reflects its three primary components:
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Cycloheptylamine backbone: A seven-membered cycloalkane ring with an amine group at the 1-position.
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Methyl sulfonamide linker: Connects the cycloheptylamine to the aromatic system via a sulfonamide bond.
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4-Nitrobenzenesulfonyl group: A para-nitro-substituted benzene ring attached to the sulfonamide group.
The nitro group () at the para position of the benzene ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. Meanwhile, the cycloheptyl group contributes steric bulk, potentially affecting solubility and molecular interactions.
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remain unpublished, analogous sulfonamides exhibit characteristic infrared (IR) absorption bands for sulfonamide () at 1,150–1,350 cm and nitro groups () near 1,520 cm. Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the cycloheptyl protons (δ 1.2–2.1 ppm), aromatic protons (δ 7.8–8.3 ppm), and sulfonamide protons (δ 5.5–6.0 ppm).
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves a two-step reaction:
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Preparation of (1-aminocycloheptyl)methanol: Cycloheptanone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride, followed by reduction with lithium aluminum hydride to yield the alcohol.
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Sulfonamide formation: The alcohol reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide bond.
Optimization and Scalability
Key parameters affecting yield (typically 65–75%) include:
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Temperature: Maintaining 0–5°C during sulfonylation minimizes side reactions.
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Solvent: Dichloromethane or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants.
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Stoichiometry: A 1:1.2 molar ratio of alcohol to sulfonyl chloride ensures complete conversion.
Physicochemical Properties
Physical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 160–165°C |
| Solubility | Soluble in DMSO, DMF; insoluble in water |
| Density | 1.32 g/cm (estimated) |
| LogP (Partition Coefficient) | 1.8 (predicted) |
The compound’s poor aqueous solubility stems from its hydrophobic cycloheptyl group and polar nitro/sulfonamide functionalities, creating an amphiphilic profile.
Chemical Reactivity and Functionalization
Nitro Group Reduction
The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H, Pd/C) or stoichiometric reductants like sodium dithionite:
This transformation enables the synthesis of secondary amines or anilines for further derivatization.
Sulfonamide Modifications
The sulfonamide nitrogen can undergo alkylation or acylation under basic conditions. For example, reaction with methyl iodide in the presence of potassium carbonate yields the N-methylated derivative:
Biological Activity and Applications
Antibacterial Screening
Preliminary assays against Escherichia coli and Staphylococcus aureus show moderate growth inhibition (MIC: 128 µg/mL), likely due to interference with folate biosynthesis.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear protective gloves |
| Eye Damage | H318 | Use face shields |
Emergency Procedures
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